
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a bromomethyl group attached to the phenanthrene ring and two dibutylamine groups. Phenanthrene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine typically involves the bromomethylation of a phenanthrene derivative followed by the introduction of dibutylamine groups. One common method includes the bromination of phenanthrene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromophenanthrene is then subjected to a nucleophilic substitution reaction with dibutylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for bromination and nucleophilic substitution reactions, as well as advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenanthrene oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield phenanthrene derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted phenanthrene derivatives, while oxidation can produce phenanthrene oxides.
科学研究应用
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent probes.
作用机制
The mechanism of action of 8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The dibutylamine groups may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes.
相似化合物的比较
Similar Compounds
- 8-(Chloromethyl)-N,N-dibutylphenanthren-2-amine
- 8-(Hydroxymethyl)-N,N-dibutylphenanthren-2-amine
- 8-(Methoxymethyl)-N,N-dibutylphenanthren-2-amine
Uniqueness
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro-, hydroxy-, and methoxy-substituted counterparts. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the dibutylamine groups enhance the compound’s solubility and potential biological activity.
属性
CAS 编号 |
591253-53-1 |
|---|---|
分子式 |
C23H28BrN |
分子量 |
398.4 g/mol |
IUPAC 名称 |
8-(bromomethyl)-N,N-dibutylphenanthren-2-amine |
InChI |
InChI=1S/C23H28BrN/c1-3-5-14-25(15-6-4-2)20-11-13-21-18(16-20)10-12-22-19(17-24)8-7-9-23(21)22/h7-13,16H,3-6,14-15,17H2,1-2H3 |
InChI 键 |
RVQZRINUQNABGL-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


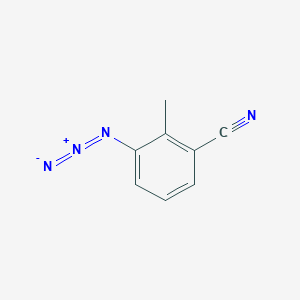
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)

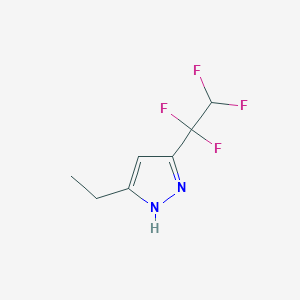

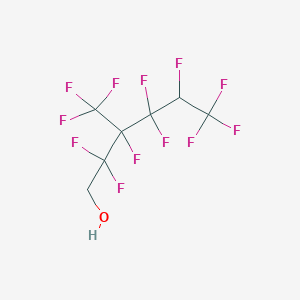
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
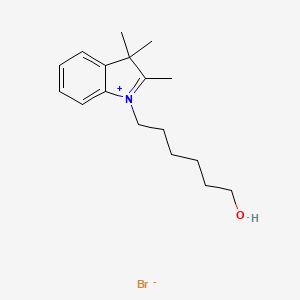
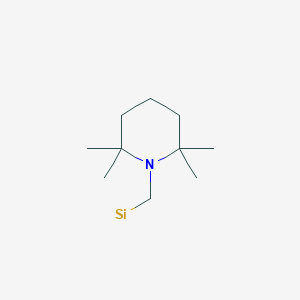
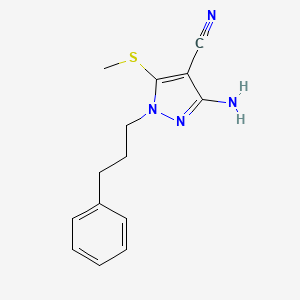
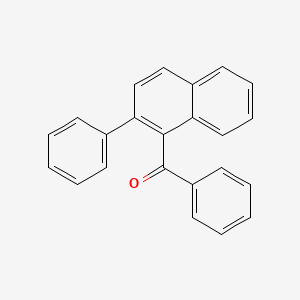
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)

